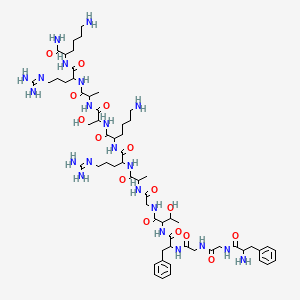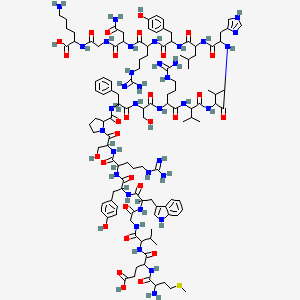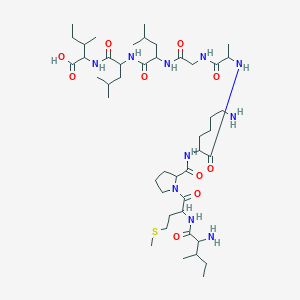
Human GLP-1-(7-36)-amide Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Human GLP-1 (7-36a) is a peptide hormone that is secreted into the bloodstream in response to glucose, fatty acids, insulin, leptin, gastrin-releasing peptide, cholinergic transmitters, beta-adrenergic transmitters, and peptidergic transmitters . It is also known as Glucagon-like peptide-1 .
Synthesis Analysis
GLP-1 receptor agonists have shown to effectively lower haemoglobin A 1c and fasting plasma glucose concentrations . The production process and scale can strongly impact the physical stability of the products . Different manufacturing processes can affect the chemical/physical stability and impurity profile, which may impact immunogenicity .Molecular Structure Analysis
The molecular structure of GLP-1 (7-36a) is similar to that of GLP-1, but with two amino acid substitutions (Aib8, Arg34) and is derivatised at Lys26 with C18 diacids via a γGlu-2xOEG linker . The peptides are analogues of human GLP-1 (7-36) .Chemical Reactions Analysis
GLP-1 receptor agonists have shown to effectively lower haemoglobin A 1c and fasting plasma glucose concentrations . They also have significant effects on glycaemic control .Physical And Chemical Properties Analysis
GLP-1 (7-36a) is released by intestinal EECs after the ingestion of food, especially meals rich in fat and proteins . It is largely metabolized by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM) into the equally active GLP-1(7-36) NH2 .Aplicaciones Científicas De Investigación
Metabolic and Weight Management
Human GLP-1-(7-36)-amide acetate plays a pivotal role in metabolic regulation and weight management. Studies have shown its potential in modifying metabolic pathways, suggesting its significance beyond traditional therapeutic uses. For instance, GLP-1 analogs, including Human GLP-1-(7-36)-amide acetate, have demonstrated efficacy in reducing body weight by modulating food intake and increasing basal energy expenditure, highlighting their potential in treating diabetic and non-diabetic overweight or obese individuals (Gao et al., 2020). Furthermore, the peptide has shown promise in improving glucose tolerance and managing obesity, underpinning its therapeutic significance in metabolic diseases (Li et al., 2019).
Modulation of Gastrointestinal Motility
Human GLP-1-(7-36)-amide acetate has been found to modulate gastrointestinal motility, which is crucial for maintaining digestive health and managing metabolic disorders. Research indicates that physiological plasma concentrations of GLP-1 can inhibit human postprandial motility through mechanisms involving myenteric neurons, elucidating its role in gastrointestinal relaxation and its potential therapeutic implications (Halim et al., 2018).
Bone Health
Emerging research suggests a link between Human GLP-1-(7-36)-amide acetate and bone health. A study demonstrated the acute inhibitory effect of GLP-1 on bone resorption markers in humans, indicating that GLP-1 receptor agonists might play a role in the gut–bone axis. This finding opens new avenues for understanding the broader physiological effects of GLP-1 and its potential in managing bone health (Nissen et al., 2019).
Cardiovascular Health
GLP-1 has also been implicated in cardiovascular health, with research exploring its role in cardioprotection and myocardial function. Although studies have yielded mixed results, the exploration of GLP-1 in this domain underscores its potential impact on cardiovascular health and the need for further investigation (Giblett et al., 2018).
Bioconjugation for Drug Delivery
The development and optimization of chemistries to produce alkyne-modified GLP-1 analogs are underway to enhance drug delivery properties. This research focuses on modifying specific sites of the GLP-1 molecule to create libraries that can be rapidly and efficiently conjugated to other components, potentially leading to improved treatments for type 2 diabetes or obesity (Alavi et al., 2020).
Mecanismo De Acción
GLP-1 receptor agonists promote strategic changes in the pathophysiological pathway of T2D and improve the secretion of glucagon and insulin, which results in a reduction in blood glucose levels and the promotion of weight loss . They also act as a neurotransmitter responsible for signaling satiety via the brainstem-hypothalamus .
Safety and Hazards
Direcciones Futuras
Oral semaglutide, a glucagon-like peptide 1 receptor agonist, effectively reduces glycated hemoglobin (HbA1c) levels and body weight in a broad spectrum of patients with T2D and shows cardiovascular safety . It broadens therapy options and facilitates the adoption of earlier GLP-1 RA treatment once T2D patients present low rates of treatment discontinuation .
Propiedades
Número CAS |
1119517-19-9 |
|---|---|
Nombre del producto |
Human GLP-1-(7-36)-amide Acetate |
Fórmula molecular |
C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂ |
Secuencia |
One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRNH2 |
Sinónimos |
Human GLP-1-(7-36)-amide Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












